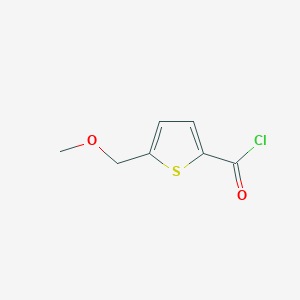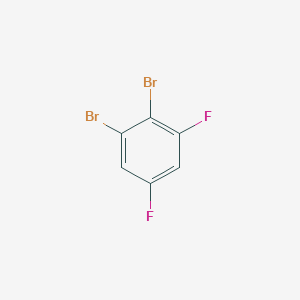
2-Furancarbonitrile, 4-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarbonitrile, 4-acetyl-, also known as Furan-2-carbonitrile, is a heterocyclic organic compound that contains a furan ring and a nitrile functional group. It is a colorless to pale yellow liquid that has a fruity odor and is used in various research applications.
Mecanismo De Acción
The mechanism of action of 2-Furancarbonitrile, 4-acetyl- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile functional group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Furancarbonitrile, 4-acetyl-. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines in vitro. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Furancarbonitrile, 4-acetyl- in lab experiments is its availability and relatively low cost. However, its low yield and limited solubility in common solvents can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on 2-Furancarbonitrile, 4-acetyl-. One area of interest is its potential as a starting material for the synthesis of novel pharmaceutical compounds. Another area of interest is its potential as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and anticancer agent.
In conclusion, 2-Furancarbonitrile, 4-acetyl- is a heterocyclic organic compound that has various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various research fields.
Métodos De Síntesis
The synthesis of 2-Furancarbonitrile, 4-acetyl- can be accomplished by reacting furfural with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, followed by a dehydration reaction to form the nitrile functional group. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-Furancarbonitrile, 4-acetyl- has been used in various research applications, including as a starting material for the synthesis of various pharmaceutical compounds, as a building block for the synthesis of polymers and materials, and as a reagent in organic synthesis. It has also been used as a flavoring agent in the food industry.
Propiedades
| 133674-75-6 | |
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
4-acetylfuran-2-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
Clave InChI |
OARTVFFTQMOHIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=C1)C#N |
SMILES canónico |
CC(=O)C1=COC(=C1)C#N |
Sinónimos |
2-Furancarbonitrile, 4-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



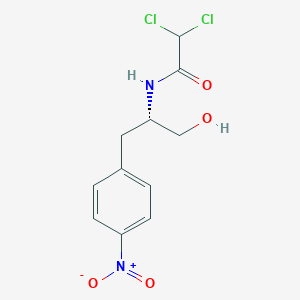

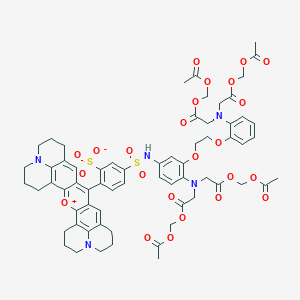
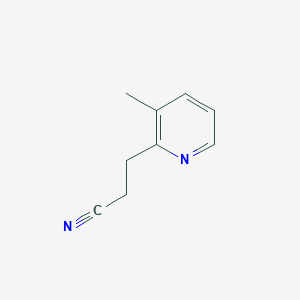

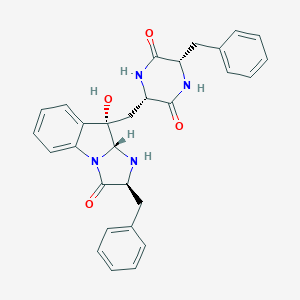
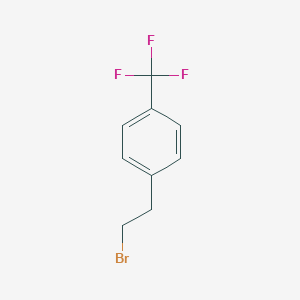

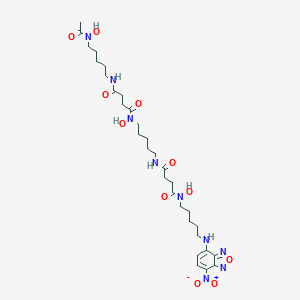
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
